2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H20N6O3S2 and its molecular weight is 492.57. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Anticancer Activity
Compounds structurally similar to 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide have been synthesized and evaluated for their antitumor activities. For instance, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide have shown considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Additionally, unique sulfur-aromatic interactions in similar compounds have been identified as contributing to the binding of potent indoleamine 2,3-dioxygenase (IDO1) inhibitors, which are speculated to be useful in cancer immunotherapy (Peng et al., 2020).
Optoelectronic Properties
The optoelectronic properties of thiazole-based polymers have been investigated, highlighting potential applications in materials science. Thiazole-containing monomers, related to the chemical structure of interest, have been synthesized and subjected to electrochemical polymerization to study their conducting properties (Camurlu & Guven, 2015). These studies provide insights into the development of novel materials with potential applications in electronics and photonics.
Antimicrobial Activity
The antimicrobial effects of novel thiazole derivatives have been explored, with some compounds showing considerable activity against a range of pathogenic microorganisms. This suggests potential applications in the development of new antimicrobial agents (Cankilic & Yurttaş, 2017).
Anti-inflammatory and Enzyme Inhibition
Triazole-based benzothiazole derivatives have been designed and synthesized, demonstrating anti-inflammatory activity and inhibition of p38α MAP kinase. These findings indicate potential therapeutic applications in the treatment of inflammatory diseases (Tariq et al., 2018).
Properties
IUPAC Name |
2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3S2/c1-31-14-7-8-19(32-2)18(11-14)29-21(16-12-25-17-6-4-3-5-15(16)17)27-28-23(29)34-13-20(30)26-22-24-9-10-33-22/h3-12,25H,13H2,1-2H3,(H,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIDYNAJYOMLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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